molecular formula C15H19Cl2NO3 B4668910 (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride

(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride

Cat. No. B4668910
M. Wt: 332.2 g/mol
InChI Key: TYLLMNRDPKIOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride, also known as FE-4, is a chemical compound that has been widely used in scientific research. FE-4 is a selective ligand for the sigma-1 receptor, which is a protein that is involved in a variety of physiological and pathological processes.

Mechanism of Action

The mechanism of action of (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, neurotransmitter transporters, and other proteins. By binding to the sigma-1 receptor, (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride can modulate the activity of these proteins, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride can increase the activity of the sigma-1 receptor, leading to increased calcium signaling and the activation of downstream signaling pathways. In vivo studies have shown that (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride can have analgesic, anxiolytic, and antidepressant effects, and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has several advantages for lab experiments. It is a selective ligand for the sigma-1 receptor, which makes it useful for studying the role of this protein in various physiological and pathological processes. (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride is also relatively easy to synthesize, which makes it accessible to researchers. However, (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has some limitations for lab experiments. Its hydrochloride salt form can be hygroscopic, which can affect its stability and reproducibility. Additionally, (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride. One direction is to study the role of the sigma-1 receptor in the development and progression of neurodegenerative diseases, and to develop new drugs that target this receptor. Another direction is to investigate the potential of (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride as a therapeutic agent for pain, anxiety, and depression. Additionally, further studies are needed to understand the biochemical and physiological effects of (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride, and to optimize its synthesis and formulation for use in lab experiments and clinical trials.

Scientific Research Applications

(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been widely used in scientific research as a selective sigma-1 receptor ligand. The sigma-1 receptor is a protein that is involved in a variety of physiological and pathological processes, including pain perception, depression, anxiety, and neurodegenerative diseases. (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been used to study the role of the sigma-1 receptor in these processes, and to develop new drugs that target the sigma-1 receptor.

properties

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3.ClH/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12;/h4-8,17H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLLMNRDPKIOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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